molecular formula C16H15N3O3S2 B3468863 4-[(4Z)-3-METHYL-4-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE

4-[(4Z)-3-METHYL-4-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE

Cat. No.: B3468863
M. Wt: 361.4 g/mol
InChI Key: JNGCXUATWMWFMK-DHDCSXOGSA-N
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Description

4-[(4Z)-3-METHYL-4-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound is notable for its complex structure, which includes a pyrazole ring and a thiophene moiety, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 4-[(4Z)-3-METHYL-4-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable pyrazole derivative with a thiophene aldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4Z)-3-METHYL-4-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4Z)-3-METHYL-4-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways or signal transduction processes, leading to various biological effects .

Comparison with Similar Compounds

Compared to other benzenesulfonamides, 4-[(4Z)-3-METHYL-4-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE is unique due to its incorporation of a pyrazole ring and a thiophene moiety. Similar compounds include:

These comparisons highlight the structural diversity within the benzenesulfonamide class and the unique properties of each compound.

Properties

IUPAC Name

4-[(4Z)-3-methyl-4-[(5-methylthiophen-2-yl)methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-10-3-6-13(23-10)9-15-11(2)18-19(16(15)20)12-4-7-14(8-5-12)24(17,21)22/h3-9H,1-2H3,(H2,17,21,22)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGCXUATWMWFMK-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4Z)-3-METHYL-4-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
4-[(4Z)-3-METHYL-4-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-[(4Z)-3-METHYL-4-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
4-[(4Z)-3-METHYL-4-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
4-[(4Z)-3-METHYL-4-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-[(4Z)-3-METHYL-4-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE

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